三氯乙酰氯-13C2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to Trichloroacetyl Chloride-13C2 can be understood by examining the synthesis of similar compounds. For instance, trichloromethyl chloroformate, also known as "diphosgene," is synthesized and studied for its conformational properties in both gaseous and condensed phases . Similarly, the reaction of chloroacetyl chloride with 1,2-dichloroethene in the presence of AlCl3 leads to the formation of a trichlorobut-en-one compound . These studies suggest that trichloroacetyl chloride derivatives can be synthesized through various chlorination reactions and the use of catalysts.

Molecular Structure Analysis

The molecular structure of compounds similar to Trichloroacetyl Chloride-13C2 can be analyzed through spectroscopy and electron diffraction. For example, the microwave spectrum of isotopic species of acetyl chloride provides insights into the internal rotation and chlorine nuclear quadrupole coupling constants, which are indicative of the bond character within the molecule . The structure and conformation of dichloroacetyl chloride have been determined by gas-phase electron diffraction, revealing the existence of syn and gauche conformers . These findings can be extrapolated to understand the molecular structure of Trichloroacetyl Chloride-13C2.

Chemical Reactions Analysis

The chemical reactivity of trichloroacetyl chloride derivatives is highlighted in several studies. Trichloromethanesulfonyl chloride, a related compound, is used for the α-chlorination of aldehydes, showcasing its efficiency as a chlorinating reagent . Trityl chloride, another related compound, is used as a catalyst in the synthesis of various heterocyclic compounds, indicating its role in promoting reactions through the in situ generation of carbocations . These studies provide a basis for understanding the types of chemical reactions that Trichloroacetyl Chloride-13C2 might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of trichloroacetyl chloride derivatives can be deduced from the properties of similar compounds. For instance, the conformational properties of trichloromethyl chloroformate have been studied, and its structure has been determined by X-ray diffraction . The gas-phase structures of trifluoroacetyl chloride and chlorodifluoroacetyl chloride have been determined by electron diffraction, providing information on the geometric structures of these molecules . These studies help in understanding the physical and chemical properties that Trichloroacetyl Chloride-13C2 might exhibit.

科学研究应用

二氢-1H-苯并吲哚的合成

三氯乙酰氯-13C2: 用于二氢-1H-苯并吲哚的合成 . 这些化合物在药物化学中很重要,因为它们具有生物活性,包括抗炎和抗癌特性。在这种情况下使用This compound可以将稳定同位素掺入其中,这对于追踪生物系统或环境中分子的命运至关重要。

3-烷基苯并恶唑酮的合成

另一个应用是在3-烷基苯并恶唑酮的合成中 . 这些杂环化合物是有机合成中的宝贵中间体,可用于生产各种药物。三氯乙酰氯的13C2标记对于核磁共振波谱特别有用,可以提供有关合成化合物分子结构的详细信息。

药物和植物保护剂

This compound: 在药物和植物保护剂的生产中发挥作用 . 其反应性和13C2同位素的存在使其成为开发具有更高效力和安全性特征的新药和农药的宝贵化合物。

三氯乙酸酯和酸酐的合成

该化合物也用于三氯乙酸酯和酸酐的合成 . 这些衍生物用于各种化学反应和工艺,包括作为有机合成中的试剂或作为生产更复杂分子的中间体。

有机合成中间体

作为有机合成中的中间体,This compound参与各种化学转化 . 其在不同条件下的稳定性和引入同位素标记的能力使其成为合成复杂有机分子的多功能工具。

分析化学

在分析化学中,This compound可作为衍生化试剂用于通过质谱法对化合物进行定量 . 13C2同位素提供了明显的质量差异,这有助于识别和量化复杂混合物中的分析物。

安全和危害

作用机制

Target of Action

Trichloroacetyl Chloride-13C2 is the acyl chloride of trichloroacetic acid . Its primary targets are typically organic compounds that contain hydroxyl groups, such as alcohols and amines . These compounds react with Trichloroacetyl Chloride-13C2 to form esters and amides, respectively .

Mode of Action

Trichloroacetyl Chloride-13C2 interacts with its targets through a process known as acylation . In this reaction, the chlorine atom in the acyl chloride is replaced by the nucleophilic oxygen or nitrogen atom of the alcohol or amine . This results in the formation of an ester or amide, along with the release of a chloride ion .

Biochemical Pathways

The exact biochemical pathways affected by Trichloroacetyl Chloride-13C2 can vary depending on the specific targets it interacts with. It is known to be involved in the synthesis of pharmaceuticals and plant protection compounds . The resulting esters and amides can play various roles in these biochemical pathways, often serving as intermediates in further reactions .

Pharmacokinetics

As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . Its metabolism would likely involve reactions with various endogenous compounds, potentially leading to the formation of various metabolites .

Result of Action

The molecular and cellular effects of Trichloroacetyl Chloride-13C2’s action depend on the specific compounds it reacts with. In general, its acylation reactions can lead to significant changes in the structure and function of target molecules . This can have various downstream effects, potentially influencing a wide range of biological processes .

Action Environment

The action, efficacy, and stability of Trichloroacetyl Chloride-13C2 can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, with more acidic conditions promoting its acylation reactions . Additionally, its stability can be influenced by temperature and exposure to light .

属性

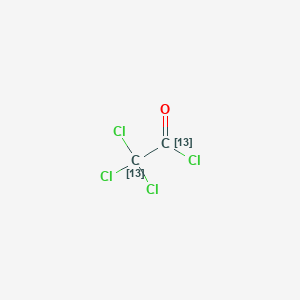

IUPAC Name |

2,2,2-trichloroacetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4O/c3-1(7)2(4,5)6/i1+1,2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFOMCVHYWHZJE-ZDOIIHCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](Cl)(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434855 |

Source

|

| Record name | Trichloroacetyl Chloride-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165399-57-5 |

Source

|

| Record name | Trichloroacetyl Chloride-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)

![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B121631.png)

![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)

![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)